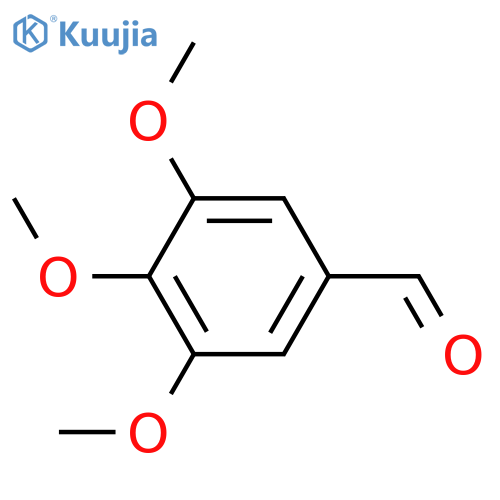

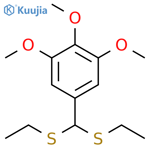

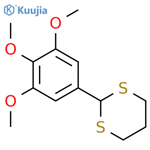

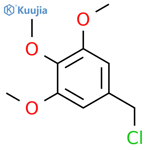

A useful and environmentally benign synthetic protocol for dethiolization by employing vanadium pentoxide catalyzed oxidation of ammonium bromide by hydrogen peroxide

,

Chemistry Letters,

2001,

(11),

1158-1159